
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine
Vue d'ensemble
Description
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine, also known as CMBMA, is a chemical compound found in a variety of contexts, including pharmaceuticals, food products, and industrial chemicals. CMBMA is a versatile compound, with multiple applications in scientific research and a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Studies
New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including (cyclohexylmethyl)(3-methylbutan-2-yl)amine, have been synthesized and studied for their structural properties. These compounds are significant for understanding the complexation stability constants with Cu(II), showcasing their potential in coordination chemistry and metal complex formation (Pařík & Chlupatý, 2014).
Catalytic Applications
Research into bis(diphenylphosphino)amine (PNP) ligands with different alkyl and cycloalkyl substituents, including the cyclohexylmethyl group, highlights their use as efficient catalysts in ethylene tetramerization. These findings point to the critical role of substituent structure on the N-alkyl moiety of PNP ligands in optimizing catalytic performance, which can drastically influence product selectivity and activity in polymerization processes (Kuhlmann et al., 2007).
Hydrodenitrogenation Studies
Investigations into the hydrodenitrogenation (HDN) of alkylamines, including compounds structurally related to (cyclohexylmethyl)(3-methylbutan-2-yl)amine, over sulfided NiMo/Al2O3 catalysts reveal insights into the mechanisms influencing the removal of nitrogen-containing groups. This research is crucial for understanding the HDN process's efficiency and selectivity, which has implications for fuel processing and environmental remediation (Zhao & Prins, 2004).
Synthesis of Enynes
A study on the palladium-catalyzed reaction of vinyl bromides with terminal alkynes, leading to 1,3-enynes, demonstrates the versatility of using various alkynes, including those related to (cyclohexylmethyl)(3-methylbutan-2-yl)amine. This research contributes to the field of organic synthesis, providing a method for constructing complex molecular architectures from simple precursors (Feuerstein et al., 2006).
Novel Heterocyclic Syntheses
The synthesis of unusual heterocycles through the aza-Claisen rearrangement, involving compounds structurally akin to (cyclohexylmethyl)(3-methylbutan-2-yl)amine, opens new avenues for creating bioactive molecules. This research has potential implications for pharmaceutical development and the exploration of biological activity (Majumdar & Samanta, 2001).
Renin Inhibition for Hypertension
The discovery of VTP-27999, a nonpeptidic alkyl amine renin inhibitor, showcases the therapeutic potential of compounds including (cyclohexylmethyl)(3-methylbutan-2-yl)amine derivatives. This compound demonstrates selectivity, oral bioavailability, and efficacy in hypertension models, highlighting its potential for clinical utility in treating cardiovascular diseases (Jia et al., 2011).
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXSXWUMDNNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)


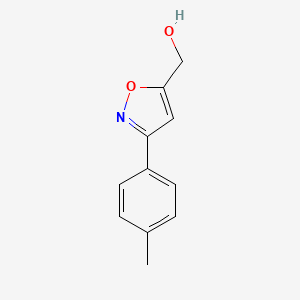
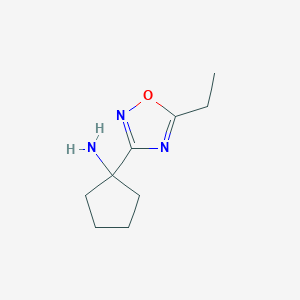
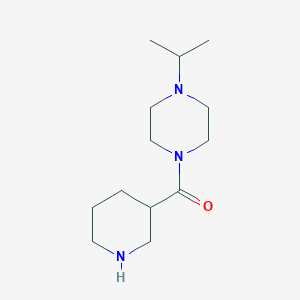
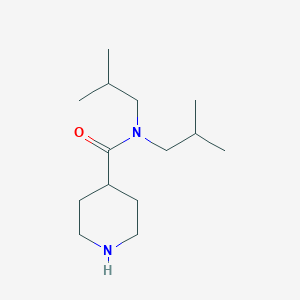
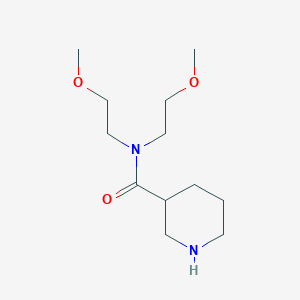

![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
![(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1461361.png)
![Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate](/img/structure/B1461362.png)